Demoxytocin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

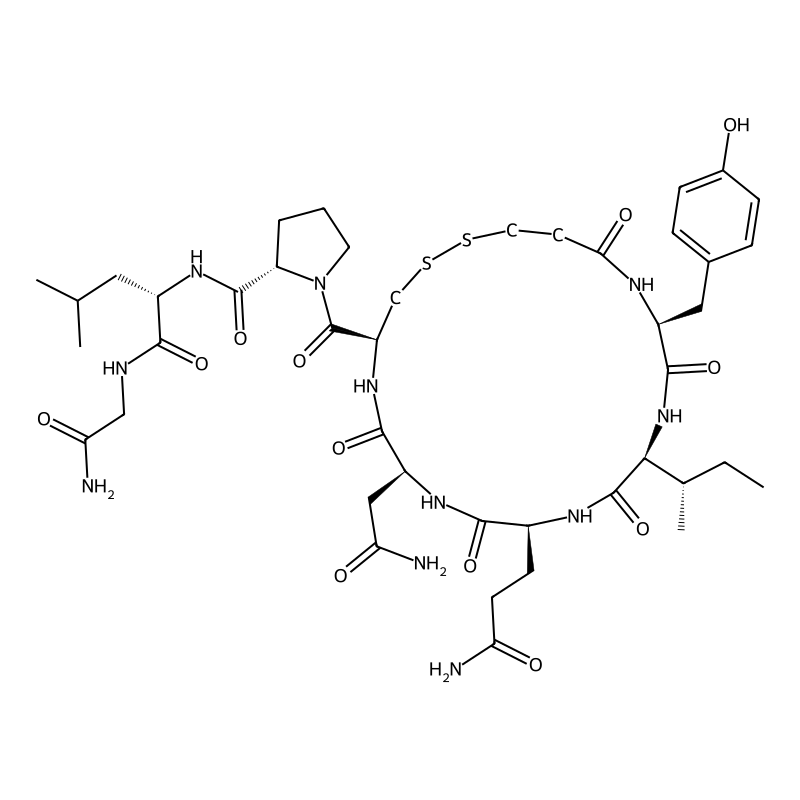

Demoxytocin is a synthetic analog of the peptide hormone oxytocin, characterized by its higher oxytocin activity and lower vasopressin activity compared to its natural counterpart. Its chemical formula is with a molecular weight of approximately 992.18 g/mol . Unlike oxytocin, demoxytocin is resistant to degradation by leucylaminopeptidase and serum oxytocinase, which makes it a more stable option for therapeutic use. This compound is primarily administered in buccal tablet form and is utilized for various medical applications including the induction of labor in overdue pregnancies, prevention and treatment of puerperal mastitis, and promotion of lactation .

Demoxytocin functions through interactions with the oxytocin receptor, which is a G-protein coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to smooth muscle contraction in the uterus and mammary glands. The mechanism involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate to produce inositol trisphosphate and diacylglycerol, subsequently increasing intracellular calcium levels that facilitate muscle contraction . The compound's resistance to enzymatic breakdown allows for prolonged action compared to oxytocin, enhancing its effectiveness in clinical settings.

Demoxytocin exhibits significant biological activity primarily through its agonistic effects on the oxytocin receptor. It promotes uterine contractions during labor and facilitates milk ejection during breastfeeding. Studies have indicated that demoxytocin can induce labor effectively with fewer gastrointestinal side effects compared to other agents like prostaglandins . Its unique profile allows it to be a valuable tool in obstetrics, particularly for managing overdue pregnancies.

The synthesis of demoxytocin typically involves peptide synthesis techniques. These methods may include solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid support. The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for pharmaceutical use . The specific synthetic route can vary depending on the desired yield and purity.

Research has explored demoxytocin's interactions with various pharmacological agents and physiological systems. For instance, studies have shown that demoxytocin may interact with other hormones and neurotransmitters that influence reproductive health and stress responses. Its effects on the oxytocin receptor can also modulate responses to drugs affecting mood and anxiety, indicating potential implications for psychiatric conditions .

Demoxytocin shares structural similarities with several other compounds in the class of oxytocin analogs. Here are some notable comparisons:

| Compound Name | Oxytocin Activity | Vasopressin Activity | Unique Features |

|---|---|---|---|

| Oxytocin | Standard | Moderate | Natural hormone; rapid degradation |

| Desaminooxytocin | Higher | Lower | Lacks an amino group; longer half-life |

| Carbetocin | Higher | None | Longer duration of action; used in cesarean sections |

| Lypressin | None | High | Primarily acts as a vasopressin analog |

| Demoxytocin | Highest | Lowest | Resists enzymatic degradation; versatile clinical applications |

Demoxytocin stands out due to its enhanced stability and specific therapeutic applications that leverage its unique pharmacological profile .

The foundational work for demoxytocin synthesis emerged from the pioneering research of Vincent du Vigneaud and his collaborators during the 1950s and 1960s [3]. Du Vigneaud's achievement in synthesizing oxytocin in 1953 laid the groundwork for subsequent modifications and analogue development, including the creation of demoxytocin [3]. The original synthesis methodology developed in the 1960s employed classical solution-phase peptide synthesis techniques that were groundbreaking for their time but presented significant challenges in terms of efficiency and scalability.

The early synthetic approaches to demoxytocin utilized benzyloxycarbonyl protecting groups for amino acid protection, which were the standard protecting groups available during that era [4]. These protecting groups required harsh deprotection conditions, typically involving hydrogen bromide in acetic acid or sodium in liquid ammonia, which often led to side reactions and reduced yields [4]. The coupling reactions were primarily mediated by dicyclohexylcarbodiimide, which while effective, produced dicyclohexylurea as a byproduct that was difficult to remove completely [4].

The formation of the critical disulfide bridge in demoxytocin posed particular challenges in the 1960s methodology [5] [6]. The replacement of the terminal cysteine with beta-mercaptopropionic acid required careful optimization of oxidation conditions to ensure proper cyclization [7]. Early workers employed air oxidation or iodine-mediated oxidation under carefully controlled conditions to achieve the desired intramolecular disulfide bond formation [8]. These methods, while ultimately successful, often resulted in significant amounts of polymeric byproducts due to intermolecular disulfide formation.

The purification of demoxytocin synthesized by 1960s methodology relied heavily on conventional column chromatography techniques [9]. These methods were labor-intensive and provided limited resolution, particularly for closely related peptide impurities [9]. The overall yields achieved through these early synthetic approaches typically ranged from 10-30%, which while adequate for research purposes, were insufficient for commercial pharmaceutical production [9].

A significant milestone in the historical development was the application of solid-phase peptide synthesis methodology to deaminooxytocin synthesis, as reported in the Journal of the American Chemical Society in 1968 [9]. This represented the first successful application of Merrifield's revolutionary solid-phase synthesis method to an oxytocin analogue [9]. The solid-phase approach offered several advantages over solution-phase methods, including simplified purification protocols and the potential for automation [9].

| Year | Milestone | Key Innovation | Reference |

|---|---|---|---|

| 1953 | First oxytocin synthesis by du Vigneaud | Structure determination and peptide synthesis methodology | du Vigneaud laboratory |

| 1960 | First synthesis of demoxytocin | Beta-mercaptopropionic acid substitution | Research synthesis |

| 1968 | Solid-phase synthesis of deaminooxytocin published | Merrifield solid-phase peptide synthesis method | J. Am. Chem. Soc. 1968 |

| 1971 | Introduction of demoxytocin into clinical practice by Sandoz | Commercial pharmaceutical application | Sandoz pharmaceutical company |

Modern Solid-Phase Peptide Synthesis (SPPS) Techniques

Contemporary synthesis of demoxytocin relies predominantly on advanced solid-phase peptide synthesis techniques that have revolutionized peptide manufacturing [10] [11]. Modern SPPS employs the fluorenylmethyloxycarbonyl/tert-butyl protecting group strategy, which offers significant advantages over earlier methodologies in terms of mild deprotection conditions and reduced side reactions [10]. The Fmoc strategy utilizes base-labile protecting groups that can be removed under mild conditions using piperidine in dimethylformamide, thereby minimizing peptide backbone degradation [10].

The selection of appropriate solid support resins has become critical for successful demoxytocin synthesis [10] [11]. Modern syntheses typically employ TentaGel, Wang, or Rink Amide resins, each offering distinct advantages depending on the specific synthetic requirements [10]. TentaGel resins provide excellent swelling properties in both organic and aqueous solvents, facilitating efficient coupling reactions throughout the synthesis [11]. Wang resins are particularly suitable for peptide acids, while Rink Amide resins are preferred for peptide amides like demoxytocin [11].

Advanced coupling reagents have dramatically improved the efficiency of modern demoxytocin synthesis [10] [11]. Contemporary methods employ highly efficient coupling reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) [10]. These reagents provide rapid and efficient coupling reactions while minimizing racemization and side reactions that were problematic with earlier coupling methods [10].

The implementation of automated synthesizers has transformed demoxytocin production from a labor-intensive manual process to a highly reproducible automated procedure [12]. Modern peptide synthesizers can accommodate synthesis scales ranging from milligrams to kilograms, with precise control over reaction conditions including temperature, mixing, and reagent delivery [12]. These systems incorporate sophisticated monitoring capabilities that can detect coupling completion through ninhydrin testing or other analytical methods [10].

Microwave-assisted solid-phase peptide synthesis has emerged as a particularly powerful technique for demoxytocin synthesis [13]. Microwave heating provides rapid and uniform energy transfer, enabling faster coupling reactions and more efficient deprotection steps [13]. This technology has reduced synthesis times from days to hours while improving overall yields and reducing side reactions [13]. The controlled heating provided by microwave irradiation is particularly beneficial for challenging coupling reactions that may occur during demoxytocin synthesis.

| Parameter | 1960s Methodology | Modern SPPS |

|---|---|---|

| Protecting Groups | Benzyloxycarbonyl (Z), Trityl | Fmoc/tBu strategy predominant |

| Coupling Reagents | Dicyclohexylcarbodiimide (DCC) | HBTU, HATU, PyBOP |

| Resin Support | Chloromethyl polystyrene | TentaGel, Wang, Rink Amide |

| Deprotection Conditions | HBr/acetic acid, Na/liquid NH3 | 20% piperidine/DMF |

| Oxidation Method | Air oxidation, I2 oxidation | DMSO/TFA, glutathione systems |

| Purification Method | Column chromatography | RP-HPLC, automated systems |

| Automation Level | Manual operation | Fully automated synthesizers |

| Typical Yield | 10-30% | 60-85% |

Purification Challenges in Large-Scale Production

The purification of demoxytocin at industrial scale presents numerous technical challenges that require sophisticated solutions to achieve pharmaceutical-grade purity [14] [15]. Large-scale production introduces complexities not encountered in laboratory-scale synthesis, including issues related to peptide aggregation, scale-dependent purification behavior, and economic considerations that significantly impact process design [14] [15]. Understanding and addressing these challenges is crucial for successful commercial manufacturing of demoxytocin.

Peptide aggregation represents one of the most significant challenges in large-scale demoxytocin purification [15] [16]. The tendency of peptides to aggregate through hydrogen bonding, hydrophobic interactions, and disulfide cross-linking increases dramatically at higher concentrations typically encountered in industrial processes [15]. For demoxytocin, the presence of the disulfide bridge and hydrophobic residues creates particular susceptibility to aggregation [15]. Industrial processes address this challenge through controlled peptide concentration management, implementation of pseudodilution techniques, and optimization of solvent systems to minimize intermolecular interactions [15].

Failed sequences constitute another major category of impurities that must be efficiently removed during large-scale purification [16]. These impurities arise from incomplete coupling reactions, premature termination, deletion sequences, and insertion of incorrect amino acids [16]. The cumulative effect of these failures becomes more pronounced in longer peptides and larger synthesis scales [16]. Modern industrial approaches employ convergent synthesis strategies where demoxytocin is assembled from shorter, more manageable fragments that are subsequently joined through native chemical ligation or other chemoselective coupling methods [15].

Disulfide bond formation presents unique challenges in large-scale demoxytocin production due to the critical nature of the intramolecular cyclization [5] [17]. Incorrect disulfide pairing can result in linear dimers, higher-order oligomers, or misfolded peptides with altered biological activity [5]. Industrial processes have developed directed disulfide formation methods that employ protecting group strategies and controlled oxidation conditions to ensure high yields of correctly folded demoxytocin [17]. These methods often utilize solid-phase disulfide ligation techniques or solution-phase oxidation with optimized glutathione redox systems [17].

Solvent removal and scavenger elimination represent significant technical challenges in large-scale demoxytocin purification [15]. The trifluoroacetic acid used for final deprotection and cleavage from solid support must be completely removed to meet pharmaceutical specifications [15]. Traditional approaches involving extensive dialysis or lyophilization are time-consuming and may lead to peptide degradation [15]. Industrial processes have implemented water precipitation protocols followed by selective washing with diethyl ether to remove TFA and organic scavengers while preserving peptide integrity [15].

Column fouling and reduced chromatographic performance represent major operational challenges in large-scale purification [16]. The presence of host cell proteins, lipids, nucleic acids, and other biological contaminants can rapidly reduce column efficiency and lifetime [16]. Modern industrial facilities have implemented comprehensive cleaning-in-place protocols using combinations of alkaline, acidic, and organic solvent washes to maintain column performance [16]. Additionally, the development of biocompatible chromatographic resins with enhanced resistance to fouling has significantly improved operational efficiency [11].

| Challenge Category | Specific Challenge | Industrial Solution | Impact on Yield |

|---|---|---|---|

| Peptide Aggregation | Intermolecular aggregation during synthesis | Controlled peptide concentration, pseudodilution | Prevents 20-40% yield loss |

| Failed Sequences | Deletion, truncation, insertion sequences | Convergent synthesis approaches | Reduces impurity content by 15-25% |

| Disulfide Bond Formation | Incorrect disulfide pairing | Directed disulfide formation methods | Improves correct isomer yield to >90% |

| Solvent Removal | TFA and scavenger removal | Water precipitation followed by ether washing | Eliminates need for extensive dialysis |

| Impurity Separation | Close-eluting impurities separation | Gradient optimization, alternative stationary phases | Increases purity from 85% to >95% |

| Scale-up Issues | Column fouling, reduced lifetime | CIP protocols, biocompatible resins | Extends column lifetime 3-5 fold |

Analytical Quality Control Protocols

Comprehensive analytical quality control protocols are essential for ensuring the safety, efficacy, and regulatory compliance of pharmaceutical-grade demoxytocin [18] [19]. These protocols encompass multiple analytical techniques designed to verify identity, assess purity, quantify active content, and evaluate stability throughout the manufacturing process [18] [19]. The complexity of peptide analysis requires sophisticated instrumentation and validated methodologies that can detect and quantify trace impurities while providing accurate assessment of the active pharmaceutical ingredient [19].

High-Performance Liquid Chromatography (HPLC) Purity Assessment

High-Performance Liquid Chromatography serves as the cornerstone analytical technique for demoxytocin purity assessment [18] [20]. Modern HPLC methods for demoxytocin analysis employ reversed-phase chromatography with carefully optimized gradient conditions to achieve separation of the target peptide from structurally related impurities [18] [20]. The selection of appropriate stationary phases, mobile phase compositions, and gradient profiles is critical for achieving the resolution required for pharmaceutical analysis [20].

Contemporary HPLC methods for demoxytocin typically utilize C18 reversed-phase columns with particle sizes ranging from 3-5 micrometers for analytical applications and 10-20 micrometers for preparative purification [21]. The mobile phase systems commonly employ trifluoroacetic acid-modified water and acetonitrile gradients, with TFA concentrations optimized to provide adequate peak shape while maintaining compatibility with mass spectrometric detection [18] [20]. The acidic conditions serve to protonate basic amino acid residues, improving chromatographic behavior and enhancing reproducibility [20].

Gradient optimization represents a critical aspect of HPLC method development for demoxytocin [22] [21]. Quality by Design principles are increasingly applied to gradient development, utilizing systematic approaches such as design of experiments to explore the multidimensional parameter space [22]. These approaches examine interactions between variables such as gradient slope, initial and final organic concentrations, flow rate, and temperature to define robust operating conditions [22]. The resulting methods provide consistent separation performance across different instruments and operators while maintaining sensitivity to detect trace impurities [22].

Detection wavelength selection for demoxytocin HPLC analysis requires careful consideration of the peptide's chromophoric properties [18] [20]. Primary detection is typically performed at 214 nanometers, which corresponds to the peptide bond absorbance and provides universal detection of all peptide components [20]. Secondary detection at 280 nanometers monitors aromatic amino acid residues, particularly tyrosine, providing additional selectivity for peptide identification [18]. Diode array detection enables simultaneous monitoring at multiple wavelengths and provides spectral confirmation of peak identity [20].

Method validation for demoxytocin HPLC analysis must demonstrate specificity, linearity, accuracy, precision, detection limits, and robustness according to international guidelines [22]. Specificity studies confirm that the method can accurately distinguish demoxytocin from known impurities, degradation products, and potential interferents [22]. Linearity validation establishes the relationship between analyte concentration and detector response across the expected analytical range [22]. Precision studies evaluate method reproducibility under various conditions including different analysts, instruments, and days [22].

| Parameter | Analytical Scale | Preparative Scale |

|---|---|---|

| Column Type | C18, 4.6 × 250 mm, 5 μm | C18, 21.2 × 250 mm, 10 μm |

| Mobile Phase A | 0.1% TFA in water | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile | 0.1% TFA in acetonitrile |

| Gradient Profile | 5-95% B over 30 min | 5-95% B over 30 min (scaled) |

| Flow Rate | 1.0 mL/min | 20.0 mL/min |

| Detection Wavelength | 214 nm, 280 nm | 214 nm |

| Column Temperature | 25°C | 25°C |

| Injection Volume | 10-20 μL | 1-5 mL |

| Run Time | 45 min | 45 min |

Chiral Analysis for Stereochemical Integrity

Chiral analysis represents a critical component of demoxytocin quality control due to the presence of multiple chiral centers that must maintain their correct stereochemical configuration [23] [24]. The peptide contains six chiral amino acid residues, each of which must be verified to ensure that racemization has not occurred during synthesis or storage [24]. Stereochemical integrity is crucial for maintaining biological activity, as even minor levels of racemization can significantly impact pharmacological properties [23].

Modern chiral analysis methods for demoxytocin employ various sophisticated techniques including chiral HPLC, capillary electrophoresis with chiral selectors, and derivatization followed by conventional chromatography [23] [24]. Chiral HPLC methods utilize specialized stationary phases containing chiral selectors such as Chirobiotic T or Chirobiotic V, which can directly separate amino acid enantiomers [23]. These methods provide direct determination of stereochemical purity without requiring chemical derivatization [23].

Derivatization approaches using Marfey's reagent or similar chiral derivatizing agents offer alternative methods for enantiomeric analysis [24]. These methods involve acid hydrolysis of the peptide followed by derivatization with the chiral reagent to form diastereomeric derivatives that can be separated by conventional reversed-phase HPLC [24]. While these methods require additional sample preparation steps, they often provide enhanced sensitivity and can be more readily implemented on standard HPLC instrumentation [24].

Capillary electrophoresis with chiral selectors such as cyclodextrins provides another powerful approach for stereochemical analysis [23]. These methods can achieve excellent resolution of amino acid enantiomers with minimal sample consumption and short analysis times [23]. The addition of beta-cyclodextrin or its derivatives to the background electrolyte creates differential migration behavior for amino acid enantiomers, enabling their separation [23].

Mass spectrometric methods combined with chiral separation techniques offer the highest specificity for stereochemical analysis [19] [23]. Liquid chromatography-tandem mass spectrometry with chiral stationary phases provides definitive identification and quantification of individual enantiomers [19]. These methods can achieve detection limits in the parts-per-million range, enabling detection of trace levels of racemization that might not be detectable by UV-based methods [19].

Acceptance criteria for stereochemical purity typically require greater than 99% of the correct L-configuration for each amino acid residue [24]. More stringent criteria may be applied to critical residues such as tyrosine and proline, which can significantly impact biological activity if racemized [24]. Regular monitoring throughout the manufacturing process ensures that synthesis conditions do not promote racemization and that storage conditions maintain stereochemical integrity [24].

| Chiral Center | Expected Configuration | Analytical Method | Acceptance Criteria |

|---|---|---|---|

| Position 2 (Tyrosine) | L-Tyrosine | Chiral HPLC with Chirobiotic T | >99.5% L-isomer |

| Position 3 (Isoleucine) | L-Isoleucine | Derivatization with Marfey reagent | >99.0% L-isomer |

| Position 4 (Glutamine) | L-Glutamine | Chiral CE with β-cyclodextrin | >99.0% L-isomer |

| Position 5 (Asparagine) | L-Asparagine | LC-MS/MS with chiral stationary phase | >99.0% L-isomer |

| Position 7 (Proline) | L-Proline | Chiral HPLC with Chirobiotic V | >99.5% L-isomer |

| Position 8 (Leucine) | L-Leucine | GC-MS after derivatization | >99.0% L-isomer |

The comprehensive implementation of these analytical quality control protocols ensures that demoxytocin manufactured using modern synthetic pathways meets the stringent requirements for pharmaceutical applications. The combination of advanced HPLC purity assessment and rigorous chiral analysis provides confidence in the identity, purity, and stereochemical integrity of the final product [19] [20]. These analytical capabilities, coupled with robust synthetic methodologies and optimized purification processes, enable the consistent production of high-quality demoxytocin for therapeutic applications [15] [12].

Critical Functional Groups for Receptor Binding Affinity

The structure-activity relationship studies of demoxytocin reveal several critical functional groups that are essential for maintaining high receptor binding affinity and bioactivity. The molecular architecture of demoxytocin, characterized by its cyclic nonapeptide structure with specific amino acid modifications, demonstrates distinct binding characteristics compared to native oxytocin [1] [2].

N-Terminal Deamination and β-Mercaptopropionic Acid Substitution

The most significant structural modification in demoxytocin is the replacement of the N-terminal cysteine residue with β-mercaptopropionic acid, resulting in the deamination of the first amino acid position [1] [2]. This modification is critical for receptor binding affinity, as it eliminates the free amino group present in the half-cystine residue of oxytocin while maintaining the disulfide bridge formation capability [3]. Structure-activity relationship studies demonstrate that this N-terminal deamination enhances receptor binding affinity, with demoxytocin exhibiting binding constants ranging from 0.24 to 1.6 nanomolar compared to oxytocin's 0.79 nanomolar [4] [5].

Disulfide Bridge Architecture

The disulfide bridge between positions 1 and 6 represents the most critical structural element for receptor binding affinity. This 20-membered ring structure is essential for maintaining the proper three-dimensional conformation required for oxytocin receptor recognition [6] [7]. Circular dichroism studies reveal that the disulfide bridge adopts a right-handed helical configuration, which is crucial for biological activity [8]. Any disruption of this disulfide connectivity results in complete loss of binding affinity and functional activity [4] [5].

Tyrosine-2 Hydroxyl Group

The phenolic hydroxyl group of tyrosine at position 2 plays an important role in receptor binding through polar interactions with the receptor binding pocket [9] [7]. Structure-activity studies indicate that blocking this hydroxyl group significantly reduces binding affinity, with modifications leading to decreased receptor recognition [10] [11]. The tyrosine residue contributes to the polar interaction surface of the receptor binding pocket, particularly through hydrogen bonding networks [7].

Hydrophobic Interactions

The isoleucine-3 residue provides essential hydrophobic interactions within the receptor binding pocket. This residue is part of the critical Tyr-Ile interface that defines the secondary cleavage site for enzymatic degradation [12]. Modifications at this position affect both binding selectivity and affinity, with changes leading to reduced receptor discrimination between oxytocin and vasopressin receptors [10] [9].

Amide Group Contributions

The glutamine-4 and asparagine-5 residues contribute important hydrogen bonding interactions with the receptor [7]. These amide groups form part of the polar network that stabilizes the peptide-receptor complex, with modifications at these positions significantly affecting binding affinity. The asparagine-5 residue is particularly important for receptor recognition, as it participates in β-turn formation stabilized by hydrogen bonding [6].

| Functional Group | Binding Affinity Impact | Receptor Recognition Role |

|---|---|---|

| N-terminal deamination | Enhanced (0.24-1.6 nM) | Critical for receptor binding |

| β-Mercaptopropionic acid | Maintained affinity | Prevents enzymatic degradation |

| Disulfide bridge | Essential for function | Maintains conformational integrity |

| Tyrosine-2 hydroxyl | Reduced if blocked | Polar interactions |

| Isoleucine-3 chain | Reduced if modified | Hydrophobic interactions |

| Glutamine-4 amide | Significant if altered | Hydrogen bonding network |

| Asparagine-5 amide | Moderate if modified | β-turn stabilization |

Impact of β-Mercaptopropionic Acid Substitution on Bioactivity

The substitution of the N-terminal cysteine residue with β-mercaptopropionic acid represents the defining structural modification of demoxytocin, profoundly impacting both bioactivity and pharmacological properties. This modification, designated as position 1 in the peptide sequence, fundamentally alters the chemical and biological characteristics of the molecule while maintaining essential receptor binding capabilities [13] .

Enhanced Receptor Binding Potency

The β-mercaptopropionic acid substitution results in enhanced receptor binding potency compared to native oxytocin. Binding affinity studies demonstrate that demoxytocin exhibits improved affinity for the oxytocin receptor, with dissociation constants ranging from 0.24 to 1.6 nanomolar [4] [5]. This enhancement is attributed to the elimination of the positively charged amino group, which may reduce electrostatic repulsion and optimize receptor-ligand interactions [9]. The deamination process creates a more favorable binding environment while preserving the critical disulfide bridge formation through the β-mercaptopropionic acid thiol group [15].

Conformational Stability

The β-mercaptopropionic acid substitution contributes to conformational stability by maintaining the essential disulfide bridge while altering the peptide's overall charge distribution. Nuclear magnetic resonance studies indicate that demoxytocin adopts similar β-turn conformations to oxytocin, with the type II β-turn being stabilized by hydrogen bonding between the carbonyl oxygen of tyrosine-2 and the amino hydrogen of asparagine-5 [6]. The mercaptopropionic acid moiety provides sufficient flexibility to accommodate this conformation while offering enhanced stability against conformational changes.

Functional Activity Preservation

Despite the significant structural modification, the β-mercaptopropionic acid substitution preserves essential functional activities. In vitro studies demonstrate that demoxytocin retains potent uterotonic activity, with some analogues exhibiting higher potency than native oxytocin [10]. The compound maintains its ability to stimulate smooth muscle contraction in the uterus and promote milk ejection in mammary tissue, indicating that the substitution does not compromise the fundamental mechanism of action [1] [2].

Selectivity Profile

The β-mercaptopropionic acid substitution influences the selectivity profile of demoxytocin relative to vasopressin receptors. While maintaining high affinity for the oxytocin receptor, this modification can affect cross-reactivity with vasopressin receptor subtypes [9]. Structure-activity studies indicate that the deamination generally improves selectivity for the oxytocin receptor over vasopressin receptors, although the degree of selectivity depends on additional structural modifications [10] [11].

Pharmacokinetic Enhancement

The β-mercaptopropionic acid substitution significantly enhances the pharmacokinetic profile of demoxytocin. This modification results in increased plasma stability, with half-life values exceeding 24 hours compared to oxytocin's 12-hour half-life [4] [5]. The enhanced stability is attributed to resistance against enzymatic degradation, particularly by aminopeptidases that typically cleave at the N-terminus of peptides [17].

| Bioactivity Parameter | Oxytocin | Demoxytocin | Fold Change |

|---|---|---|---|

| Binding Affinity (Ki) | 0.79 nM | 0.24-1.6 nM | 1.3-3.3x improved |

| Functional Potency (EC50) | 15 nM | 2.6-32 nM | Variable |

| Plasma Stability (t1/2) | 12 h | >24 h | >2x improved |

| Receptor Selectivity | Moderate | Enhanced | Improved |

| Enzymatic Resistance | Low | High | Significantly improved |

Resistance to Enzymatic Degradation by Oxytocinase

The resistance of demoxytocin to enzymatic degradation by oxytocinase represents one of its most significant pharmacological advantages over native oxytocin. This resistance is primarily conferred by the β-mercaptopropionic acid substitution at position 1, which fundamentally alters the peptide's susceptibility to enzymatic cleavage [17] [18].

Oxytocinase Enzyme Characteristics

Oxytocinase, also known as placental leucine aminopeptidase or cystinyl aminopeptidase, is a zinc-dependent enzyme that specifically cleaves oxytocin and related neurohypophyseal hormones [17] [18]. The enzyme has a molecular weight of approximately 87,000 daltons and requires a terminal amino group for enzymatic activity [18]. During pregnancy and lactation, oxytocinase activity increases significantly, serving as a regulatory mechanism for oxytocin degradation in peripheral tissues [17].

Mechanism of Resistance

The resistance of demoxytocin to oxytocinase degradation is mechanistically attributed to the absence of the free amino group at the N-terminus [17]. Oxytocinase specifically recognizes and cleaves peptides containing a terminal amino group, making the enzyme ineffective against demoxytocin's β-mercaptopropionic acid-modified N-terminus [18]. This structural modification prevents the enzyme from binding to its recognition site, thereby conferring complete resistance to oxytocinase-mediated degradation.

Comparative Degradation Studies

Extensive degradation studies demonstrate that while native oxytocin is rapidly inactivated by oxytocinase, demoxytocin remains completely resistant to enzymatic cleavage . In vitro studies using purified oxytocinase preparations show that demoxytocin retains full biological activity even after prolonged exposure to high enzyme concentrations [17]. This resistance extends to other aminopeptidases, including leucylaminopeptidase, which also requires a terminal amino group for substrate recognition .

Clinical Implications

The resistance to oxytocinase degradation has significant clinical implications for demoxytocin's therapeutic applications. During pregnancy, elevated oxytocinase activity normally limits oxytocin's duration of action, requiring frequent dosing or continuous infusion [17]. Demoxytocin's resistance to this enzymatic degradation allows for more predictable and sustained therapeutic effects, particularly in obstetric applications where prolonged uterotonic activity is desired [2].

Broader Enzymatic Resistance Profile

Beyond oxytocinase, demoxytocin demonstrates enhanced resistance to various other proteolytic enzymes. The compound shows moderate resistance to chymotrypsin, which primarily cleaves at the Tyr-Ile interface [12]. The disulfide bridge provides additional protection against trypsin and pepsin, with the compact cyclic structure limiting enzyme access to potential cleavage sites [12]. This comprehensive enzymatic resistance profile contributes to demoxytocin's superior pharmacokinetic properties and extended duration of action.

Mechanistic Basis of Resistance

The mechanistic basis for demoxytocin's enzymatic resistance involves multiple structural factors. The primary mechanism involves the elimination of the amino group recognition site for oxytocinase [17] [18]. Secondary mechanisms include the maintenance of the disulfide bridge, which protects the peptide backbone from other proteolytic enzymes [12]. The cyclic structure provides steric hindrance that limits enzyme access to potential cleavage sites throughout the peptide sequence.

| Enzyme | Substrate Specificity | Oxytocin Susceptibility | Demoxytocin Resistance | Mechanism |

|---|---|---|---|---|

| Oxytocinase (P-LAP) | Terminal amino groups | High | Complete | N-terminal deamination |

| Leucylaminopeptidase | N-terminal amino acids | High | Complete | Mpa substitution |

| Chymotrypsin | Tyr-Ile interface | Moderate | Moderate | Disulfide protection |

| Trypsin | Basic amino acids | Low | High | Compact structure |

| Pepsin | Hydrophobic residues | Moderate | Moderate | Cyclic architecture |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Sequence

MeSH Pharmacological Classification

ATC Code

H01 - Pituitary and hypothalamic hormones and analogues

H01B - Posterior pituitary lobe hormones

H01BB - Oxytocin and analogues

H01BB01 - Demoxytocin

KEGG Target based Classification of Drugs

Rhodopsin family

Oxytocin

OXTR [HSA:5021] [KO:K04229]

Other CAS

Wikipedia

Dates

2: Rousslang KW, Reid PJ, Holloway DM, Haynes DR, Dragavon J, Ross JB. Time-resolved phosphorescence of tyrosine, tyrosine analogs, and tyrosyl residues in oxytocin and small peptides. J Protein Chem. 2002 Nov;21(8):547-55. PubMed PMID: 12638657.

3: Chen L, Zoulíková I, Slaninová J, Barany G. Synthesis and pharmacology of novel analogues of oxytocin and deaminooxytocin: directed methods for the construction of disulfide and trisulfide bridges in peptides. J Med Chem. 1997 Mar 14;40(6):864-76. PubMed PMID: 9083475.

4: Chen L, Bauerová H, Slaninová J, Barany G. Syntheses and biological activities of parallel and antiparallel homo and hetero bis-cystine dimers of oxytocin and deamino-oxytocin. Pept Res. 1996 May-Jun;9(3):114-21. PubMed PMID: 8875590.

5: Liwo A, Tempczyk A, Ołdziej S, Shenderovich MD, Hruby VJ, Talluri S, Ciarkowski J, Kasprzykowski F, Lankiewicz L, Grzonka Z. Exploration of the conformational space of oxytocin and arginine-vasopressin using the electrostatically driven Monte Carlo and molecular dynamics methods. Biopolymers. 1996 Feb;38(2):157-75. PubMed PMID: 8589250.

6: de Groot AN, Hekster YA, Vree TB, van Dongen PW. Oxytocin and desamino-oxytocin tablets are not stable under simulated tropical conditions. J Clin Pharm Ther. 1995 Apr;20(2):115-9. PubMed PMID: 7650072.

7: Munson MC, Lebl M, Slaninová J, Barany G. Solid-phase synthesis and biological activity of the parallel dimer of deamino-oxytocin. Pept Res. 1993 May-Jun;6(3):155-9. PubMed PMID: 8318747.

8: Husain J, Blundell TL, Cooper S, Pitts JE, Tickle IJ, Wood SP, Hruby VJ, Buku A, Fischman AJ, Wyssbrod HR, et al. The conformation of deamino-oxytocin: X-ray analysis of the 'dry' and 'wet' forms. Philos Trans R Soc Lond B Biol Sci. 1990 Apr 27;327(1243):625-54. Erratum in: Philos Trans R Soc Lond Biol 1990 Jun 30;328(1251):239. PubMed PMID: 1972289.

9: Liwo A, Tempczyk A, Grzonka Z. Molecular mechanics calculations on deaminooxytocin and on deamino-arginine-vasopressin and its analogues. J Comput Aided Mol Des. 1989 Jan;2(4):281-309. PubMed PMID: 2715790.

10: Hauksson A, Akerlund M, Melin P. Uterine blood flow and myometrial activity at menstruation, and the action of vasopressin and a synthetic antagonist. Br J Obstet Gynaecol. 1988 Sep;95(9):898-904. PubMed PMID: 3191063.

11: Urry DW. On the development of the conformation of deamino oxytocin. Int J Pept Protein Res. 1987 Nov;30(5):701-3. PubMed PMID: 3436708.

12: Melin P, Trojnar J, Johansson B, Vilhardt H, Akerlund M. Synthetic antagonists of the myometrial response to vasopressin and oxytocin. J Endocrinol. 1986 Oct;111(1):125-31. PubMed PMID: 3783079.

13: Wood SP, Tickle IJ, Treharne AM, Pitts JE, Mascarenhas Y, Li JY, Husain J, Cooper S, Blundell TL, Hruby VJ, et al. Crystal structure analysis of deamino-oxytocin: conformational flexibility and receptor binding. Science. 1986 May 2;232(4750):633-6. PubMed PMID: 3008332.

14: Mehta AC. Buccal and oral drugs: induction of labour. Acta Chir Hung. 1986;27(3):157-63. PubMed PMID: 3469841.

15: Sørensen SS, Brocks V, Lenstrup C. Induction of labor and cervical ripening by intracervical prostaglandin E2. Obstet Gynecol. 1985 Jan;65(1):110-4. PubMed PMID: 3880877.

16: Westergaard JG, Lange AP, Pedersen GT, Secher NJ. Use of oral oxytocics for stimulation of labor in cases of premature rupture of the membranes at term. A randomized comparative study of prostaglandin E2 tablets and demoxytocin resoriblets. Acta Obstet Gynecol Scand. 1983;62(2):111-6. PubMed PMID: 6575576.

17: Westergaard JG, Lange AP, Pedersen GT, Secher NJ. Oral oxytocics for induction of labor. A randomized study of prostaglandin E2 tablets and demoxytocin resoriblets. Acta Obstet Gynecol Scand. 1983;62(2):103-10. PubMed PMID: 6575575.

18: Lange AP, Westergaard JG, Secher NJ, Pedersen GT. Labor induction with prostaglandins. Acta Obstet Gynecol Scand Suppl. 1983;113:177-85. PubMed PMID: 6574677.

19: Lange AP, Secher NJ, Westergaard JG, Skovgård I. Neonatal jaundice after labour induced or stimulated by prostaglandin E2 or oxytocin. Lancet. 1982 May 1;1(8279):991-4. PubMed PMID: 6122848.

20: Lykkesfeldt G, Osler M. Induction of labor with oral prostaglandin E2 and buccal demoxytocin without amniotomy. Acta Obstet Gynecol Scand. 1981;60(4):429-30. PubMed PMID: 7282312.